2-(1-Adamantyl)-4-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantyl)-4-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole is a complex organic compound that features a unique combination of adamantyl, chlorophenyl, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-4-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 1-adamantylamine and 4-(4-chlorophenyl)-1,3-thiazole-2-thiol. These intermediates are then subjected to further reactions, such as thioetherification, to form the final product. Reaction conditions may include the use of solvents like dichloromethane, catalysts such as triethylamine, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)-4-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole rings and adamantyl group may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Adamantyl)-4-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-(1-Adamantyl)-4-methyl-1,3-thiazole: Similar structure but lacks the chlorophenyl and thioether groups.
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol: Contains the chlorophenyl and thiazole groups but lacks the adamantyl group.
Uniqueness
2-(1-Adamantyl)-4-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in similar compounds
Properties
Molecular Formula |
C23H23ClN2S3 |
---|---|
Molecular Weight |
459.1 g/mol |
IUPAC Name |
2-(1-adamantyl)-4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,3-thiazole |
InChI |
InChI=1S/C23H23ClN2S3/c24-18-3-1-17(2-4-18)20-13-29-22(26-20)28-12-19-11-27-21(25-19)23-8-14-5-15(9-23)7-16(6-14)10-23/h1-4,11,13-16H,5-10,12H2 |
InChI Key |
HKEPCUHAAQFVGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CSC5=NC(=CS5)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.